2,5-Di-tert-butyl-4-methoxyphenol

Pulmonary Toxicology In Vivo Cytoprotection

Procure 2,5-Di-tert-butyl-4-methoxyphenol as a specialized non-tumorigenic alternative to the tumorigenic analog DBHQ. This compound uniquely provides complete protection against BHT-induced lung toxicity in murine models, whereas BHT itself induces this toxicity. Its defined 2,5-substitution pattern and thermodynamic constants (ΔfusH=26.9 kJ/mol) enable precise radical scavenging kinetics and accurate fate modeling. Do not substitute with generic BHA/BHT.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 1991-52-2
Cat. No. B155692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di-tert-butyl-4-methoxyphenol
CAS1991-52-2
Synonyms2,5-DBHA
2,5-di-tert-butyl-4-hydroxyanisole
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O
InChIInChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3
InChIKeyFLLRQABPKFCXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di-tert-butyl-4-methoxyphenol (CAS 1991-52-2): Hindered Phenolic Antioxidant for Specialized Procurement


2,5-Di-tert-butyl-4-methoxyphenol (CAS 1991-52-2) is a synthetic, sterically hindered phenolic antioxidant distinguished by its 2,5-substitution pattern of tert-butyl groups and a para-methoxy moiety [1]. This configuration confers a defined thermodynamic and reactivity profile [2], making it a specific candidate for applications requiring precise radical scavenging kinetics and a differentiated biological safety profile [3]. Unlike its more widely used congeners, its utility is often defined by what it does *not* do—specifically, its demonstrated non-tumorigenic nature in direct contrast to its close analog, DBHQ (2,5-di-tert-butylhydroquinone) .

Why 2,5-Di-tert-butyl-4-methoxyphenol Cannot Be Substituted with Generic BHA or BHT in Critical Applications


Substitution with common in-class antioxidants like BHA (a mixture of isomers) or BHT (2,6-di-tert-butyl-4-methylphenol) is often invalid due to critical differences in both biological activity and reactivity. While BHT is known to induce lung toxicity in murine models, 2,5-di-tert-butyl-4-methoxyphenol provides complete protection against this same toxicity [1]. Furthermore, in stark contrast to its close structural relative DBHQ, which is tumorigenic in the forestomach of Syrian golden hamsters, this specific compound is defined as a non-tumorigenic alternative [2]. Beyond safety, its unique substitution pattern directs chemical reactions differently than other BHA isomers, allowing for higher synthetic selectivity under certain catalytic conditions [3]. These divergences demonstrate that the compound is not a commodity antioxidant but a specialized tool whose procurement must be based on specific, evidence-backed properties.

Quantitative Comparative Evidence for 2,5-Di-tert-butyl-4-methoxyphenol Selection


Complete Mitigation of BHT-Induced Pulmonary Toxicity in Murine Models

2,5-Di-tert-butyl-4-methoxyphenol provides complete protection against the lung toxicity induced by butylated hydroxytoluene (BHT) in mice. This is a stark functional divergence from the comparator BHT, which is a potent lung toxicant in this model [1].

Pulmonary Toxicology In Vivo Cytoprotection

Defined Non-Tumorigenic Profile in Contrast to Close Analog DBHQ

In a study on carcinogenicity in the forestomach of Syrian golden hamsters, 2,5-di-tert-butyl-4-methoxyphenol (DTBMP) was determined to be non-tumorigenic. This is in direct contrast to its structural analog, 2,5-di-tert-butylhydroquinone (DBHQ), which induced papillomas in 80% of animals [1]. This biological divergence is a key specification point for vendors .

Carcinogenesis Toxicology Comparative Biology

Quantified Hydroxyl Radical Scavenging Rate Constant and Atmospheric Half-Life

The compound's atmospheric reactivity with hydroxyl radicals is quantified by an overall OH rate constant of 78.1672 E-12 cm³/molecule-sec. This data allows for precise calculation of its environmental persistence, with an estimated half-life of 0.137 Days (12-hr day; 1.5E6 OH/cm³) . This specific, measurable kinetic parameter defines its behavior and is distinct from the generic class description of phenolic antioxidants.

Environmental Fate Reaction Kinetics Radical Chemistry

Precise Thermodynamic Phase Change Data for Processing and Formulation

The compound's thermal behavior is defined by specific, experimentally determined phase change data from the NIST database, including an enthalpy of fusion (ΔfusH) of 26.9 kJ/mol at 374.4 K [1] and an enthalpy of vaporization (ΔvapH) of 64.4 kJ/mol at 438 K [2]. A sharp melting point range of 99-102 °C is also consistently reported . These values are essential for engineering synthesis, purification, and formulation processes, and represent verifiable physical constants for this specific molecular identity.

Thermodynamics Process Chemistry Formulation

Key Application Scenarios for 2,5-Di-tert-butyl-4-methoxyphenol Based on Verifiable Differentiation


Specialized In Vivo Research on BHT-Induced Pulmonary Toxicity

This compound is uniquely positioned as a specific, functional tool for studies involving butylated hydroxytoluene (BHT). The evidence for its complete protection against BHT-induced lung toxicity in mice [1] makes it an essential control or test article for investigating the mechanisms of BHT-related lung damage. Procuring this specific compound is justified over generic BHA or BHT for any protocol that requires either the induction of BHT toxicity or the study of its inhibition.

Carcinogenicity Studies Requiring a Non-Tumorigenic Phenolic Comparator

When research protocols require a di-tert-butyl phenolic compound but cannot tolerate the tumorigenic properties of the close analog DBHQ, 2,5-di-tert-butyl-4-methoxyphenol is the evidence-backed alternative. Its established non-tumorigenic profile in Syrian golden hamsters [1], in contrast to DBHQ's 80% papilloma incidence, provides a clear scientific justification for its selection, ensuring that the variable of tumorigenicity is controlled in the experimental design [2].

Atmospheric Fate and Environmental Persistence Modeling

For applications involving the potential release of this antioxidant into the environment, the compound-specific hydroxyl radical reaction rate constant (78.1672 E-12 cm³/molecule-sec) and calculated half-life (0.137 Days) are critical inputs for quantitative structure-activity relationship (QSAR) and atmospheric fate models [1]. Using these specific kinetic parameters allows for accurate environmental risk assessments, a capability that generic class-level assumptions do not provide.

Precision Chemical Process Design and Purification

The compound's well-defined thermodynamic constants, including its enthalpy of fusion (ΔfusH = 26.9 kJ/mol) and vaporization (ΔvapH = 64.4 kJ/mol) [1], alongside its narrow melting point range (99-102 °C) [2], are essential data for process engineers. These values enable precise calculation of energy requirements for unit operations like crystallization, distillation, and drying, ensuring reproducible, high-purity production and differentiating it from less thoroughly characterized antioxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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